N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide
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Overview
Description
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide is an organic compound with the molecular formula C12H24N2O6 It is a derivative of butanediamide, where the amide groups are substituted with 2-(2-hydroxyethoxy)ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide typically involves the reaction of butanediamide with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with different substituents.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of butanediamide.
Uniqueness
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
Properties
CAS No. |
120603-82-9 |
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Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N,N'-bis[2-(2-hydroxyethoxy)ethyl]butanediamide |
InChI |
InChI=1S/C12H24N2O6/c15-5-9-19-7-3-13-11(17)1-2-12(18)14-4-8-20-10-6-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
InChI Key |
PXKKGZIVKJECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCOCCO)C(=O)NCCOCCO |
Origin of Product |
United States |
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